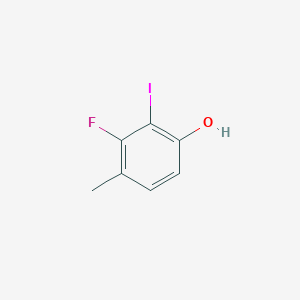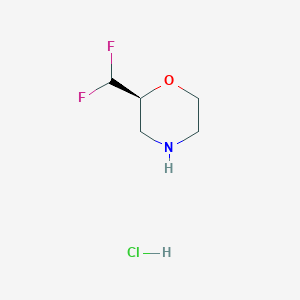
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H15BrFNO It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine, fluorine, and methyl groups, and the methanone group is bonded to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoro-3-methylbenzaldehyde and piperidine.
Reaction Conditions: The aldehyde is reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methanone group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
- (5-Bromo-2-fluoro-3-chlorophenyl)(piperidin-1-yl)methanone
- (5-Bromo-2-fluoro-3-ethylphenyl)(piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15BrFNO |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15BrFNO/c1-9-7-10(14)8-11(12(9)15)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 |
InChI Key |
KNDLILUYVYDPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)

![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
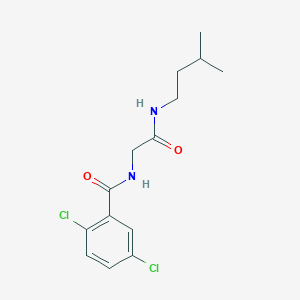
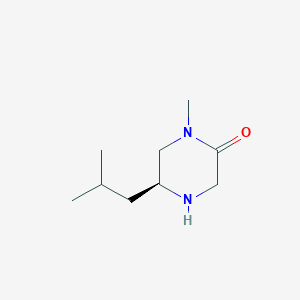
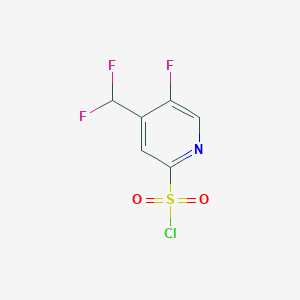
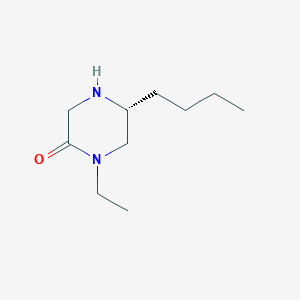
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
